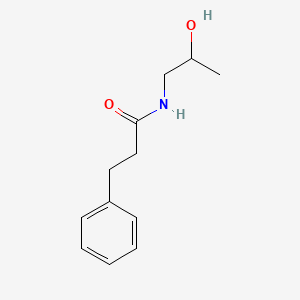
HEPARIN AMMONIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heparin ammonium salt is a derivative of heparin, a naturally occurring anticoagulant found in the body. Heparin is a member of the glycosaminoglycan family, which are linear polysaccharides composed of repeating disaccharide units. This compound is used in various medical and research applications due to its anticoagulant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heparin ammonium salt is typically prepared from heparin extracted from animal tissues, such as porcine intestinal mucosa. The extraction process involves several steps, including enzymatic digestion, purification, and precipitation. The heparin is then converted to its ammonium salt form by neutralizing it with ammonium hydroxide.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from animal tissues, followed by purification using techniques such as ion-exchange chromatography and precipitation. The final product is obtained by neutralizing the purified heparin with ammonium hydroxide and drying it to obtain the ammonium salt form .
Analyse Des Réactions Chimiques
Types of Reactions: Heparin ammonium salt undergoes various chemical reactions, including:
Oxidation: Heparin can be oxidized using agents such as periodate, which cleaves the glycosidic bonds and modifies the polysaccharide structure.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which can modify the functional groups on the heparin molecule.
Substitution: Heparin can undergo substitution reactions where functional groups are replaced with other groups, such as sulfation or acetylation.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in aqueous or alcoholic solution.
Substitution: Sulfating agents like sulfur trioxide-pyridine complex.
Major Products:
Oxidation: Cleaved polysaccharide fragments.
Reduction: Modified heparin with reduced functional groups.
Substitution: Sulfated or acetylated heparin derivatives
Applications De Recherche Scientifique
Heparin ammonium salt is widely used in scientific research due to its anticoagulant properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Employed in cell culture studies to prevent clotting in blood samples and to study cell signaling pathways.
Medicine: Used as an anticoagulant in medical devices, such as catheters and dialysis machines, to prevent blood clotting.
Industry: Utilized in the production of anticoagulant coatings for medical devices and in the purification of proteins and other biomolecules
Mécanisme D'action
Heparin ammonium salt exerts its anticoagulant effects by binding to antithrombin III, a naturally occurring inhibitor of blood coagulation. This binding enhances the activity of antithrombin III, leading to the inactivation of thrombin and factor Xa, which are crucial enzymes in the blood clotting cascade. By inhibiting these enzymes, this compound prevents the formation of blood clots .
Comparaison Avec Des Composés Similaires
Heparin ammonium salt is similar to other heparin derivatives, such as heparin sodium and heparin calcium. it has unique properties due to the presence of ammonium ions. Some similar compounds include:
Heparin Sodium: A sodium salt form of heparin with similar anticoagulant properties.
Heparin Calcium: A calcium salt form of heparin used in similar medical applications.
Low Molecular Weight Heparin: A derivative of heparin with a lower molecular weight, offering different pharmacokinetic properties and reduced risk of bleeding.
This compound stands out due to its specific ionic form, which can influence its solubility and interaction with other molecules.
Propriétés
Numéro CAS |
60800-63-7 |
|---|---|
Poids moléculaire |
0 |
Synonymes |
HEPARIN AMMONIUM; HEPARIN AMMONIUM SALT; HEPARIN PORCINE AMMONIUM SALT; PORCINE HEPARIN, AMMONIUM; heparinammoniumsaltf.porcineintest.mucosa,~145u/mg; heparin ammonium from porcine*intestinal mucosa; Heparin ammonium salt from porcine intestinal mucosa |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



